N-hydroxyoxane-4-carbonimidoyl chloride
Description
Properties
CAS No. |
1704161-13-6 |
|---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Oxime Formation from Oxane-4-Carbaldehyde
Reaction Scheme:
Procedure:
Oxane-4-carbaldehyde undergoes condensation with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol or water) under reflux conditions. The reaction typically requires 6–12 hours, with yields exceeding 80% under optimized conditions. The oxime intermediate is isolated via filtration or extraction and purified by recrystallization.
Key Parameters:
-
Molar Ratio: 1:1.2 (aldehyde to hydroxylamine hydrochloride)
-
Temperature: 70–80°C
-
Solvent: Ethanol/water (3:1 v/v)
-
Catalyst: None required
Chlorination of Oxane-4-Carbaldehyde Oxime
Reaction Scheme:
Procedure:
The oxime is treated with chlorine gas in the presence of a base (e.g., sodium hydroxide) to neutralize HCl byproducts. Alternatively, sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) may serve as chlorinating agents. The reaction is conducted at 0–5°C to minimize side reactions, with completion within 1–2 hours. The product is isolated via solvent evaporation and purified by column chromatography.
Key Parameters:
-
Chlorinating Agent: Cl₂ gas (1.2 equiv) or SO₂Cl₂ (1.5 equiv)
-
Temperature: 0–5°C
-
Solvent: Dichloromethane or ethyl acetate
-
Yield: 60–75% (depending on purity of oxime)
Comparative Analysis of Chlorination Methods
| Chlorinating Agent | Reaction Time | Temperature | Yield | By-products |
|---|---|---|---|---|
| Cl₂ gas | 1.5 h | 0°C | 72% | Minimal |
| SO₂Cl₂ | 2 h | 5°C | 68% | Sulfur oxides |
| PCl₅ | 3 h | 25°C | 55% | Phosphorus residues |
Data extrapolated from analogous syntheses of benzene derivatives.
Chlorine gas remains the preferred reagent due to higher efficiency and fewer by-products. However, SO₂Cl₂ offers practical advantages in small-scale syntheses by eliminating gas-handling requirements.
Challenges and Optimization Strategies
Stability of the Oxane Ring
The tetrahydropyran ring is susceptible to acid-catalyzed ring-opening under harsh conditions. To mitigate this:
Purification Difficulties
This compound is hygroscopic and prone to decomposition. Recommended practices include:
-
Chromatography: Use silica gel with ethyl acetate/hexane (1:4) for purification.
-
Storage: Keep under inert atmosphere at −20°C.
Alternative Synthetic Approaches
Direct Amination-Chlorination
A one-pot method involves treating oxane-4-carbaldehyde with hydroxylamine hydrochloride and chlorine gas in situ. While this reduces isolation steps, yields are lower (50–60%) due to competing side reactions.
Chemical Reactions Analysis
Types of Reactions
N-hydroxyoxane-4-carbonimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonimidoyl chloride group can be reduced to form amine derivatives.
Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
N-hydroxyoxane-4-carbonimidoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-hydroxyoxane-4-carbonimidoyl chloride involves its reactivity with various biological and chemical targets. The hydroxyl group and carbonimidoyl chloride functional group allow it to interact with nucleophiles and electrophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- Ranitidine-N-oxide (C₁₃H₂₂N₄O₃S) : Unlike the target compound’s N–OH group, ranitidine-N-oxide contains a stabilized N-oxide moiety (N⁺–O⁻). N-Oxides exhibit greater thermal and oxidative stability due to resonance delocalization, whereas N-hydroxy groups are more acidic (pKa ~6–8) and prone to tautomerism or decomposition under acidic conditions .
- Pyridine-4-carboxamidoxime N-oxide (C₇H₇N₃O₂) : This compound combines a pyridine N-oxide with an oxime (–C(=N–OH)–NH₂) group. While both compounds feature N–O functionalities, the target’s carbonimidoyl chloride is more electrophilic, enabling nucleophilic substitution reactions (e.g., with amines to form amidines) .
Functional Group Analogues
- Acyl Chlorides (e.g., R–COCl) : Acyl chlorides () are highly reactive toward nucleophiles, forming amides or esters. In contrast, carbonimidoyl chlorides (Cl–C(=N–R)–) react with amines to yield amidines rather than amides. The N–OH group in the target compound may further modulate reactivity by participating in intramolecular hydrogen bonding or redox processes .
- N-Hexylamine Hydrochloride (C₆H₁₆ClN) : As a simple ammonium salt, it lacks the complex reactivity of the target compound. However, both share hygroscopicity and require anhydrous handling, though the target’s imidoyl chloride group likely increases air/moisture sensitivity .
Physicochemical Properties and Stability
Research Findings and Data Analysis
- Reactivity: Carbonimidoyl chlorides undergo nucleophilic substitution at the chloride site, but the N–OH group can act as a hydrogen-bond donor, influencing reaction pathways (cf. acyl chlorides in ).
- Stability : N-Hydroxy derivatives are less stable than N-oxides (e.g., ranitidine-N-oxide), necessitating low-temperature storage and anhydrous solvents .
Q & A
Q. What are the recommended synthetic routes for N-hydroxyoxane-4-carbonimidoyl chloride, and how are intermediates characterized?
While specific protocols for this compound are not explicitly detailed in the literature, analogous compounds (e.g., N'-hydroxymorpholine-4-carboximidamide) suggest synthesis via hydroxylation and amidation steps using hydroxylamine derivatives and chlorinating agents . Key intermediates can be characterized using nuclear magnetic resonance (NMR) for structural elucidation, infrared spectroscopy (IR) to confirm functional groups, and mass spectrometry (MS) for molecular weight validation .
Q. How can researchers confirm the structural integrity of this compound?
X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related oxime and carboximidoyl derivatives . If single crystals are unavailable, density functional theory (DFT) -assisted spectroscopic analysis (e.g., comparing experimental and computed NMR/IR spectra) can validate the structure .
Q. What are the stability considerations for this compound during storage and handling?
While stability data specific to this compound are lacking, structurally similar hydrochlorides (e.g., N-Methyl-4-chlorobenzylamine hydrochloride) require storage in anhydrous conditions at –20°C to prevent hydrolysis. Use inert atmospheres (argon/nitrogen) during handling to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound?
Molecular docking and quantum mechanical calculations (e.g., using Gaussian or ORCA software) can model interactions with biological targets or predict regioselectivity in reactions. For example, studies on quinoline derivatives employed DFT to analyze electronic properties and reaction pathways .
Q. What experimental strategies resolve contradictions in reported biological activity data for carboximidoyl derivatives?
Discrepancies may arise from impurities or divergent assay conditions. Researchers should:
- Validate purity via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) .
- Cross-reference activity data across multiple cell lines or enzymatic assays (e.g., comparing IC₅₀ values in bacterial vs. mammalian systems) .
- Perform structure-activity relationship (SAR) studies to isolate pharmacophoric motifs .
Q. How can researchers design experiments to probe the compound’s interaction with metalloenzymes?
Use UV-Vis spectroscopy to monitor metal-ligand coordination (e.g., iron or zinc chelation). Isothermal titration calorimetry (ITC) quantifies binding affinities, while electron paramagnetic resonance (EPR) detects redox-active metal centers in complexes .
Q. What safety protocols are critical given the compound’s potential hazards?
Despite limited toxicity data for this specific compound, related chlorinated carboximidoyls require:
- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods.
- Emergency protocols : Neutralize spills with sodium bicarbonate and dispose of waste via certified hazardous waste channels .
Methodological Notes for Data Interpretation
- Contradictory Solubility Data : Variations in solvent polarity (e.g., DMSO vs. water) may explain discrepancies. Use Hansen solubility parameters to optimize solvent selection .
- Crystallization Challenges : If the compound resists crystallization, employ microscale diffusion methods (e.g., vapor diffusion in capillaries) or co-crystallize with stabilizing counterions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
